fusarinine - 11115-85-8

fusarinine

Catalog Number: EVT-1517143
CAS Number: 11115-85-8
Molecular Formula: C10H14N2O2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fusarinine C is a siderophore, a type of molecule produced by various microorganisms, particularly fungi, to sequester iron from the environment. This compound plays a crucial role in iron acquisition, especially under conditions of iron scarcity, which is vital for the survival and virulence of many pathogenic fungi. Fusarinine C is synthesized through nonribosomal peptide synthetases, which catalyze the assembly of its complex structure from simple amino acid precursors .

Source and Classification

Fusarinine C is predominantly derived from fungal species, particularly those belonging to the genus Fusarium. It is classified as a hydroxamate siderophore due to its ability to form stable complexes with ferric ions through hydroxamate functional groups. Siderophores are categorized based on their chemical structure and the type of metal ions they bind; fusarinine C specifically binds ferric ions (Fe³⁺) with high affinity .

Synthesis Analysis

Methods and Technical Details

The biosynthesis of fusarinine C is primarily mediated by nonribosomal peptide synthetases (NRPS). The enzyme responsible for its synthesis, designated SidD, operates through an iterative process that involves loading and condensing amino acid building blocks. The key steps in the synthesis include:

  1. Adenylation: Activation of the amino acid precursor (cis-5-hydroxy-L-ornithine) by adenylation.
  2. Condensation: The condensation domain of SidD facilitates the formation of peptide bonds between activated amino acids.
  3. Cyclization: The final structure is formed through cyclization reactions that yield the trimeric structure characteristic of fusarinine C .

Recent studies have utilized mass spectrometry to capture intermediate stages during the biosynthesis, revealing insights into the enzyme's catalytic mechanisms .

Molecular Structure Analysis

Structure and Data

Fusarinine C has a complex molecular structure characterized by multiple hydroxamate groups that coordinate with iron ions. The molecular formula for fusarinine C is C12H18N6O6C_{12}H_{18}N_{6}O_{6}, and its structure features three hydroxamate moieties attached to a central framework derived from amino acids. The precise arrangement allows for hexacoordination with ferric ions, enhancing its chelation properties .

Chemical Reactions Analysis

Reactions and Technical Details

Fusarinine C participates in several chemical reactions primarily involving its interaction with metal ions. The key reactions include:

  1. Chelation Reaction: Fusarinine C forms stable complexes with ferric ions, which are critical for microbial iron uptake.
  2. Derivatization: Fusarinine C can be chemically modified to improve its chelation properties or to introduce functional groups for specific applications in imaging or therapy .

The stability constants for these complexes indicate strong binding affinities, making fusarinine C an effective iron chelator.

Mechanism of Action

Process and Data

The mechanism by which fusarinine C exerts its effects involves several steps:

  1. Iron Binding: Fusarinine C binds ferric ions through its hydroxamate groups, forming a stable complex.
  2. Transport: The iron-fusarinine C complex is recognized by specific transporters on fungal cell membranes, facilitating iron uptake.
  3. Release: Once inside the cell, the iron is released from the complex due to changes in pH or competing ligands .

This process is crucial for fungal growth and pathogenicity, particularly in environments where iron availability is limited.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fusarinine C exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 306.31 g/mol.
  • Solubility: Highly soluble in aqueous solutions due to its polar hydroxamate groups.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

These properties make fusarinine C suitable for various applications in biochemistry and medical research.

Applications

Scientific Uses

Fusarinine C has several significant applications in scientific research:

  1. Iron Chelation Studies: Used as a model compound to study iron transport mechanisms in fungi.
  2. Radiolabeling Agent: Modified forms of fusarinine C are explored as chelators for radiolabeling agents in medical imaging, particularly with isotopes like gallium-68 and zirconium-89 .
  3. Biosensors: Incorporation into biosensors for detecting metal ions or assessing microbial viability under iron-limiting conditions .

These applications highlight fusarinine C's versatility as both a biochemical tool and a potential therapeutic agent in treating iron-related disorders or infections caused by pathogenic fungi.

Introduction to Fusarinine: Overview and Significance

Definition and Structural Classification of Fusarinine

Fusarinine belongs to the hydroxamate class of siderophores, characterized by iron-chelating functional groups derived from hydroxylated and acylated ornithine residues. Structurally, fusarinine C (FsC)—the predominant form in Aspergillus fumigatus—consists of three N⁵-trans-anhydromevalonyl-N⁵-hydroxyornithine units linked by ester bonds, forming a cyclic triester scaffold [1]. This architecture creates a hexadentate ligand system optimized for high-affinity Fe³⁺ coordination, with dissociation constants (~10⁻²⁹ M) surpassing most biological chelators [4].

Table 1: Structural Classification of Key Fungal Siderophores

Siderophore TypeRepresentative CompoundCore Structural FeaturesIron Affinity (Kd)
FusarinineFusarinine C (FsC)Cyclic triester of N⁵-anhydromevalonyl-N⁵-hydroxyornithine~10⁻²⁹ M
FerrichromeFerricrocin (FC)Cyclic hexapeptide with glycine/serine and acetylated N⁵-hydroxyornithine~10⁻²⁹ M
CoprogenCoprogen BLinear tris-hydroxamate with diketopiperazine backbone~10⁻³⁰ M
Rhodotorulic AcidRhodotorulic AcidDimer of N⁵-acetyl-N⁵-hydroxyornithineModerate

Key structural variants include:

  • Triacetylfusarinine C (TAFC): An acetylated derivative of FsC, where three terminal hydroxyl groups undergo O-acetylation. This modification enhances molecular stability without compromising iron-binding capacity [1].
  • Fusarinine A and B: Linear analogues observed in Fusarium species, differing in acyl chain length and hydroxylation patterns [1].

Biosynthesis initiates with SidA-catalyzed N⁵-hydroxylation of L-ornithine. Subsequent anhydromevalonyl transfer by SidF—localized in peroxisomes—yields N⁵-anhydromevalonyl-N⁵-hydroxyornithine. Nonribosomal peptide synthetase SidD then cyclizes three monomers into FsC, while SidG mediates acetylation to form TAFC [1] [4].

Table 2: Fusarinine Variants and Their Structural Attributes

VariantMolecular FormulaMolecular Weight (Da)Key ModificationsPrimary Producers
Fusarinine C (FsC)C₃₆H₆₀N₆O₁₈852Cyclic triester, non-acetylatedAspergillus fumigatus
Triacetylfusarinine C (TAFC)C₄₂H₆₆N₆O₂₁966O-Acetylation at three sitesAspergillus fumigatus
Fusarinine AC₃₄H₅₈N₆O₁₆806Linear, shorter acyl chainFusarium spp.
Fusarinine BC₃₆H₆₂N₆O₁₇838Linear, hydroxylated acyl moietyFusarium spp.

Historical Context and Discovery in Fungal Siderophores

The fusarinine family was first isolated in the 1960s from Fusarium roseum (now Fusarium spp.), lending the prefix "fusar-" to its nomenclature [1]. Early structural elucidation via nuclear magnetic resonance (NMR) and mass spectrometry revealed its hydroxamate nature and cyclic ester architecture, distinguishing it from contemporaneously characterized siderophores like ferrichrome (from Ustilago sphaerogena) and coprogen (from Penicillium) [1] [4].

By the 1980s, fusarinine C’s presence in Aspergillus fumigatus was confirmed, alongside its acetylated derivative TAFC. Gene knockout studies in the 2000s delineated the biosynthetic pathway: sidA deletion in A. fumigatus abolished all hydroxamate siderophore production, while sidD and sidG mutants accumulated FsC precursors or failed to synthesize TAFC, respectively [1]. These findings cemented fusarinines as essential components of fungal iron homeostasis.

Phylogenetic analyses later revealed that fusarinine production is largely restricted to Ascomycota, with notable absence in Saccharomycotina (e.g., Candida albicans) and Basidiomycota (e.g., Cryptococcus). This distribution suggests evolutionary specialization within filamentous fungi occupying iron-scarce niches [1] [4].

Biological Roles in Iron Acquisition and Microbial Survival

Fusarinine operates within a dual iron-acquisition framework:

  • Extracellular Iron Scavenging: Secreted FsC and TAFC solubilize environmental Fe³⁺. The siderophore-iron complexes are internalized via Sit/Arn transporters—a fungal-specific subfamily of the major facilitator superfamily (MFS). For example, A. fumigatus utilizes Sit1 for TAFC-Fe uptake [1] [4].

  • Intracellular Iron Distribution: In A. fumigatus, ferricrocin (not fusarinine) handles hyphal iron transport. However, fusarinines indirectly support intracellular storage by supplying iron for vacuolar deposition via transporters like CccA [1].

Table 3: Biological Functions of Fusarinine in Model Fungi

FunctionMechanismPhysiological ImpactExperimental Evidence
Iron SolubilizationHexadentate coordination of Fe³⁺ via hydroxamate groupsEnables growth at Fe³⁺ concentrations <1 µMSidA mutants show 90% growth reduction in low-iron media [1]
Pathogenesis SupportCompetition with host transferrin/lactoferrin for ironEnhanced virulence in immunocompromised hostsTAFC-deficient strains exhibit attenuated murine infection [1]
Stress Response IntegrationRegulation by HapX transcription factor under iron starvationCouples iron uptake with oxidative stress resistanceHapX binds promoter of sidD (FsC synthase) [1]
Inter-species CompetitionXenosiderophore utilization by non-producing fungi (e.g., Candida albicans)Ecological advantage in polymicrobial environmentsC. albicans Arn1 transporter internalizes TAFC-Fe [1]

In pathogenesis, fusarinine biosynthesis is transcriptionally induced during host infection. For instance, Fusarium proliferatum upregulates reductive iron assimilation (RIA) genes like FpfetC under iron limitation, concurrently enhancing siderophore synthesis—including fusarinines—to invade rice spikelets [6]. Deletion of FpfetC increased siderophore output and hypervirulence, illustrating the compensatory interplay between RIA and siderophore-mediated iron acquisition (SIA) [6].

Agriculturally, fusarinine-producing endophytes (e.g., Epichloë festucae) enhance host iron nutrition. Their siderophores mobilize soil iron for plant uptake, indirectly mitigating abiotic stresses like salinity—which impairs root iron absorption [3] [5]. Bioformulations embedding such fungi leverage this trait to improve crop resilience [3].

Properties

CAS Number

11115-85-8

Product Name

fusarinine

Molecular Formula

C10H14N2O2S

Synonyms

fusarinine

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